Differentiation from N-Linked Benzimidazole Isomer (CAS 83792-76-1) for Kinase and Receptor Targeting
The compound's 2-substituted benzimidazole structure, where the cyclohexylamine is attached via a carbon-carbon bond, is fundamentally different from the N-linked isomer N-cyclohexyl-1H-benzo[d]imidazol-2-amine (CAS 83792-76-1) [1]. While the N-linked isomer is a common scaffold found in kinase inhibitors with a reported p70S6K Ki of 12 nM [2], the 2-substituted isomer (CAS 933759-56-9) provides a distinct vector and conformation for further derivatization, as evidenced by its use in generating SMO inhibitors [1]. This difference in substitution pattern is not interchangeable and will lead to different biological outcomes.
| Evidence Dimension | Structural Scaffold Type |
|---|---|
| Target Compound Data | 2-substituted benzimidazole (C-linked cyclohexylamine) |
| Comparator Or Baseline | N-linked benzimidazole (N-cyclohexyl-1H-benzo[d]imidazol-2-amine, CAS 83792-76-1) |
| Quantified Difference | Qualitative difference in molecular conformation and derivatization potential; N-linked isomer shows p70S6K Ki = 12 nM |
| Conditions | Structural analysis and published kinase assay data for N-linked isomer |
Why This Matters
Selecting the correct substitution pattern is critical for on-target activity; using the N-linked isomer for a 2-substituted benzimidazole SAR program would invalidate the study.
- [1] Pfizer Inc. Benzimidazole derivatives. US Patent Application US20100029615A1, published February 4, 2010. View Source
- [2] Vertex Pharmaceuticals. BindingDB entry for CHEMBL1078929. Accessed April 22, 2026. View Source
